molecular formula C16H15N3O2 B6347294 4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1354928-90-7

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine

Cat. No. B6347294
CAS RN: 1354928-90-7
M. Wt: 281.31 g/mol
InChI Key: WJWKOOVVLUYDHJ-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine, also known as 4-EFPP, is an organic compound composed of a pyrimidine ring with a furan substituent and an aromatic ethoxy group. It has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic synthesis, and synthetic biology. This compound has been found to possess unique properties, such as its ability to interact with biological systems, making it a promising target for further research.

Scientific Research Applications

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been studied for its ability to interact with biological systems, making it a promising target for drug development. In organic synthesis, it has been used as a starting material for the synthesis of a variety of complex molecules. In synthetic biology, it has been used to create novel proteins and enzymes, as well as to modify existing proteins and enzymes.

Mechanism of Action

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine acts as a ligand for proteins and enzymes, binding to specific sites on the protein or enzyme and modulating its activity. This can lead to changes in the structure and function of the protein or enzyme, which can have a variety of effects on the biological system. For example, it has been used to modulate the activity of enzymes involved in drug metabolism, leading to changes in the pharmacokinetics of the drug.
Biochemical and Physiological Effects
4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of enzymes involved in drug metabolism, leading to changes in the pharmacokinetics of the drug. It has also been found to interact with certain proteins and enzymes, leading to changes in their structure and function. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of complex molecules. In addition, it has been found to interact with biological systems, making it a promising target for drug development. However, it has some limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify the desired product from the reaction mixture.

Future Directions

The potential applications of 4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine are still being explored. Future research could focus on further understanding its mechanism of action and its effects on biological systems. Additionally, further research could focus on developing novel methods of synthesis and purification, as well as exploring its potential applications in drug development and synthetic biology. Finally, further research could focus on its potential applications in other fields, such as materials science and nanotechnology.

Synthesis Methods

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods. One of the most common is the reaction of 4-ethoxyphenylmagnesium bromide with 2-furan-6-ylpyrimidin-2-amine. This reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and yields the desired product in high yields. Other methods of synthesis include the use of organic catalysts, such as pyridine, as well as the use of microwave irradiation or ultrasound.

properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-20-12-7-5-11(6-8-12)13-10-14(19-16(17)18-13)15-4-3-9-21-15/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWKOOVVLUYDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine

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